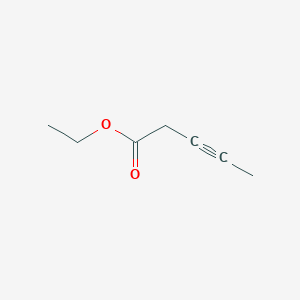

3-Pentynoic acid ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

ethyl pent-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWKPKXRKGIKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200738 | |

| Record name | 3-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52750-56-8 | |

| Record name | 3-Pentynoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052750568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pentynoic Acid Ethyl Ester

Direct Esterification Approaches to 3-Pentynoic Acid Ethyl Ester

Direct esterification represents one of the most straightforward methods for synthesizing esters. This approach involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst.

The synthesis of this compound can be achieved via the Fischer-Speier esterification method. This involves reacting 3-pentynoic acid with ethanol (B145695) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. google.com This is commonly done by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. google.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. While specific studies on 3-pentynoic acid are not extensively detailed in the provided results, the synthesis of the closely related (Z)-3-pentenoic acid ethyl ester is achieved through this standard esterification process. ontosight.ai Heterogeneous acid catalysts, such as sulfonic acid-functionalized silica (B1680970), have also proven effective for the esterification of various carboxylic acids, including unsaturated ones like 4-pentenoic acid, often allowing for easier separation and catalyst reuse. oup.com

Table 1: Typical Conditions for Acid-Catalyzed Esterification

| Parameter | Condition | Purpose |

| Reactants | 3-Pentynoic Acid, Ethanol | Formation of the target ester. |

| Catalyst | Concentrated H₂SO₄, HCl, or heterogeneous acid catalyst | To protonate the carbonyl group and increase reaction rate. |

| Temperature | Typically elevated (e.g., reflux) | To increase the reaction rate. |

| Reaction Control | Use of excess ethanol or removal of water | To shift the equilibrium towards product formation. google.com |

Acyl Chloride Routes to this compound

To circumvent the equilibrium limitations of direct esterification, a more reactive carboxylic acid derivative, such as an acyl chloride, can be used. This method is generally faster and proceeds to completion without the need to remove a byproduct.

The reaction between 3-pentynoyl chloride and ethanol provides a high-yield route to this compound. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. The reaction with an alcohol, such as ethanol, is typically rapid and highly exothermic, producing the ester and hydrogen chloride (HCl) gas. libretexts.org

The mechanism for this transformation is a nucleophilic addition-elimination reaction. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of 3-pentynoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. The resulting protonated ester is then deprotonated, often by the expelled chloride ion, to yield the final ethyl ester and HCl. libretexts.org The preparation of the necessary acyl chloride, such as 4-pentenoyl chloride, can be accomplished by treating the corresponding carboxylic acid with reagents like oxalyl chloride or thionyl chloride. orgsyn.org

Table 2: General Procedure for Acyl Chloride Esterification

| Step | Description | Key Reagents |

| 1. Acyl Chloride Formation | 3-Pentynoic acid is converted to the more reactive 3-pentynoyl chloride. | Oxalyl chloride or Thionyl chloride. orgsyn.org |

| 2. Esterification | 3-Pentynoyl chloride is reacted with cold ethanol. | Ethanol. libretexts.org |

| Outcome | The reaction is typically fast, exothermic, and results in a high yield of the ester and HCl. libretexts.org |

Advanced Synthetic Strategies for Related Alkyne-Containing Esters

Beyond the classical methods, a range of advanced synthetic strategies have been developed for the synthesis and modification of alkyne-containing esters. These methods offer greater control over molecular structure and allow for the introduction of diverse functionalities.

Modern synthetic methods provide numerous pathways to alkynyl esters. For example, they can be generated from β-ketoesters through the formation of a vinyl triflate intermediate, which can then be selectively converted to either alkynyl or allenyl esters depending on the reaction conditions. nih.gov Another approach involves the copper-catalyzed coupling of terminal alkynes with diazo compounds to produce 3-alkynoates under mild, nonbasic conditions. organic-chemistry.org

Deuterium labeling is a powerful tool for elucidating the mechanisms of these complex transformations. By strategically replacing hydrogen atoms with deuterium, chemists can track the fate of specific atoms throughout a reaction sequence. For instance, deuterium-labeling studies were instrumental in supporting a proposed mechanism for the gold(I)-catalyzed Conia-Ene reaction of β-ketoesters with alkynes, which proceeds through the nucleophilic addition of an enol to a gold-activated alkyne. organic-chemistry.org Similarly, labeling experiments have shed light on the source of hydrogen in the electrochemical hydrogenation of alkynes iu.edu and the mechanistic details of protoboration reactions. researchgate.netresearchgate.net These studies are crucial for optimizing reaction conditions and designing new, more efficient synthetic routes.

The alkyne group in an ester scaffold is a versatile handle for introducing a wide array of functional groups, leading to complex and valuable molecules. Transition-metal catalysis is a key technology in this area. acs.org For example, palladium-catalyzed Sonogashira coupling of terminal alkynes is a widely used method for forming carbon-carbon bonds. organic-chemistry.org

Other advanced methods include:

Hydroalkylation: The stereoselective coupling of terminal alkynes with α-bromo carbonyls, mediated by copper, can generate highly functionalized E-alkenes. This reaction is tolerant of numerous functional groups, including other halides, nitriles, and amides. nih.gov

Annulation Reactions: Palladium- and rhodium-catalyzed annulation reactions of alkynes with various coupling partners can construct complex heterocyclic and carbocyclic ring systems. rsc.org

Suzuki-Miyaura Coupling: This reaction can be used to synthesize β,γ-alkynyl esters by coupling potassium alkynyltrifluoroborates with appropriate electrophiles. organic-chemistry.org

NHS Ester Chemistry: Alkyne-NHS esters (N-Hydroxysuccinimide esters) serve as valuable reagents for functionalizing molecules containing primary or secondary amino groups, such as proteins or oligonucleotides, with an alkyne moiety for subsequent "click" chemistry applications. glenresearch.com

These methodologies highlight the synthetic flexibility of alkyne esters, allowing for the construction of diverse molecular architectures from a common building block.

Reactivity and Mechanistic Studies of 3 Pentynoic Acid Ethyl Ester and Its Alkyne Analogs

Alkyne Group Reactivity in 3-Pentynoic Acid Ethyl Ester

The carbon-carbon triple bond (alkyne) is a region of high electron density, making it susceptible to a variety of addition reactions and a valuable functional group in organic synthesis.

Alkynylation reactions involve the formation of a new carbon-carbon bond by adding an alkyne-containing fragment to a molecule. wikipedia.org These reactions are fundamental in organic chemistry for constructing complex molecular frameworks found in natural products and functional materials. oup.comrsc.org The process often begins with the deprotonation of a terminal alkyne to form a highly nucleophilic metal acetylide. wikipedia.org This acetylide can then attack an electrophilic center, such as a carbonyl group, to form a propargylic alcohol. wikipedia.org

In the context of internal alkynes like the one in this compound, the reactivity is different as there is no acidic terminal proton. Reactions at the internal alkyne typically involve addition across the triple bond. However, modern transition-metal-catalyzed methods have been developed that can utilize derivatives of carboxylic acids in novel alkynylation reactions. For instance, palladium-catalyzed decarbonylative alkynylation allows for the coupling of aromatic esters with terminal alkynes, representing a C(sp²)–C(sp) bond formation. oup.com Similarly, nickel- and iron-based catalysts can achieve decarboxylative alkynylation using redox-active esters derived from carboxylic acids, providing access to both terminal and substituted alkynes. nih.gov These methods highlight the evolution of alkynylation from classical addition to sophisticated cross-coupling strategies.

Table 1: Examples of Modern Alkynylation Reactions This table showcases representative modern catalytic methods for alkynylation, demonstrating the versatility of using carboxylic acid derivatives and related compounds as starting materials.

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product Type | Ref. |

|---|---|---|---|---|---|

| Decarbonylative Alkynylation | Pd(OAc)₂/dcype | Aromatic Ester | Terminal Alkyne | Arylalkyne | oup.com |

| Decarboxylative Alkynylation | Ni or Fe-based | Redox-Active Ester | Alkynyl Grignard | Substituted Alkyne | nih.gov |

| Enantiospecific Alkynylation | N/A (Stoichiometric) | Alkylboronic Ester | α-lithio vinyl species | Chiral Alkyne | nih.gov |

Ester Group Chemical Transformations

The ester functional group in this compound is a classic site for nucleophilic acyl substitution, with hydrolysis being a primary example of its reactivity.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol, a reaction that can be catalyzed by acid or, more commonly, by base (saponification). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the alkoxide leaving group. Subsequent protonation yields the carboxylic acid.

While the alkyne in this compound is not directly conjugated with the ester carbonyl, the electronic nature of substituents can influence hydrolysis rates. For thioesters, which are analogous to esters, hydrolysis yields a thiol and a carboxylic acid. wikipedia.org In complex molecules, the selective hydrolysis of an ester in the presence of other functional groups is a common synthetic challenge. For instance, the hydrolysis of acetals and ketals with aqueous mineral acids is a standard method for deprotection to yield aldehydes and ketones. ncert.nic.in The stability of the ester group toward hydrolysis is crucial in many synthetic sequences, especially when other parts of the molecule, such as an alkyne, are being manipulated. mdpi.com

When an alkyne is conjugated with electron-withdrawing groups, such as a cyano group (nitrile) and an ester group, it becomes an "activated" alkyne and is highly susceptible to nucleophilic conjugate addition, also known as a Michael addition. bham.ac.ukmasterorganicchemistry.com In these systems, the electron-withdrawing groups polarize the carbon-carbon triple bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles. masterorganicchemistry.com

A variety of nucleophiles, including amines, thiols, and carbanions, can participate in this type of reaction. bham.ac.ukmasterorganicchemistry.com The reaction of a nucleophile with a cyano-functionalized alkyne ester would result in the formation of a highly functionalized alkene. The stereochemical outcome of the addition (syn or anti) is often dependent on the specific nucleophile, solvent, and reaction conditions. Such reactions are powerful tools for creating complex molecules, as the resulting vinyl nitrile and ester functionalities can be further transformed. libretexts.orgrsc.org The reactivity trend for these activated systems generally correlates with the electron-withdrawing ability of the activating group, with ketones being more activating than esters, which are in turn more activating than amides. bham.ac.uk

Metal-Catalyzed Reaction Mechanisms of Alkyne Carboxylic Acid Derivatives

Transition metals are exceptional catalysts for a variety of transformations involving alkynes, including the intramolecular reactions of alkyne carboxylic acid derivatives.

The metal-catalyzed cycloisomerization of alkynoic acids and their esters is an atom-economical method for synthesizing unsaturated lactones, which are important structural motifs in many natural products. uniovi.esresearchgate.net This intramolecular hydroalkoxylation/hydrocarboxylation reaction has been extensively studied using a range of transition metal catalysts, including those based on gold, ruthenium, palladium, and platinum. mdpi.comuniovi.esresearchgate.netnih.gov

The general mechanism involves the coordination of the alkyne to the metal center, which activates the triple bond towards nucleophilic attack. The tethered carboxylic acid or alcohol group then attacks the activated alkyne in an intramolecular fashion. This typically proceeds via an exo-dig or endo-dig cyclization pathway to form a five- or six-membered ring, respectively. The resulting organometallic intermediate then undergoes protonolysis or reductive elimination to release the lactone product and regenerate the active catalyst. mdpi.comuniovi.es Gold and ruthenium catalysts have been particularly effective, often showing high selectivity and functional group tolerance. uniovi.esresearchgate.net For example, the cycloisomerization of 4-pentynoic acid, a close structural analog of the parent acid of this compound, is a benchmark reaction for evaluating catalyst performance. mdpi.com

Table 2: Catalyst Performance in the Cycloisomerization of 4-Pentynoic Acid This table compares the efficacy of different metal catalysts in the cycloisomerization of 4-pentynoic acid to the corresponding γ-lactone, highlighting the influence of the metal and ligands on the reaction outcome.

| Catalyst | Solvent | Temperature (°C) | Cyclization Mode | Product | Ref. |

|---|---|---|---|---|---|

| cis-[PtCl₂(NH₃)₂] | Acetone | Room Temp. | 5-exo-dig | 5-Methylene-dihydrofuran-2-one | mdpi.com |

| [AuCl(PPh₃)]/AgSbF₆ | Dichloromethane | Not specified | 5-exo-dig | 5-Methylene-dihydrofuran-2-one | researchgate.net |

| Dinuclear Pd(II) Complex | Water | Room Temp. | 5-exo-dig | (Z)-γ-Alkylidene Butyrolactone | mdpi.com |

| Rh(I) Complexes | C₆D₆ | 70-80 | 5-exo-dig | 5-Methylene-dihydrofuran-2-one | uniovi.es |

Mechanistic Insights into Nucleophilic Attack in Cascade Reactions

Cascade reactions involving alkynoic acids and their derivatives, such as this compound, are powerful tools in organic synthesis for the construction of complex heterocyclic scaffolds. The initial step in many of these cascades is the activation of the alkyne moiety by a metal catalyst, often a gold or ruthenium complex, leading to a cycloisomerization event. This process forms a reactive intermediate, typically an exocyclic alkylidene lactone. mdpi.com

The mechanism then proceeds via nucleophilic attack on this intermediate. In the presence of a dinucleophile, such as an aminobenzyl alcohol, the amino group acts as the initial nucleophile, attacking the electrophilic carbon of the alkylidene lactone. This ring-opening step generates a ketoamide intermediate. mdpi.com Subsequent intramolecular condensation and the formation of an N-acyliminium ion set the stage for the final cyclization. The second nucleophile, in this case, the hydroxyl group of the original aminobenzyl alcohol, then attacks the iminium ion to furnish the final polycyclic product. mdpi.com

A variety of catalysts have been employed to facilitate these cascade reactions, including gold(I) and gold(III) complexes, as well as copper(II) salts. mdpi.com The choice of catalyst and solvent system can be crucial for the efficiency and selectivity of the reaction. For instance, in certain gold-catalyzed reactions, the use of a silver salt co-catalyst is necessary to achieve optimal results by abstracting a ligand from the gold center and generating a more catalytically active species. mdpi.com

The following table summarizes the key steps in a typical cascade reaction involving a 4-pentynoic acid derivative:

| Step | Description | Intermediate |

| 1 | Metal-catalyzed cycloisomerization of the alkynoic acid. | Exocyclic alkylidene lactone |

| 2 | Nucleophilic attack by an amino group on the lactone. | Ketoamide |

| 3 | Intramolecular condensation and formation of an N-acyliminium ion. | N-acyliminium ion |

| 4 | Final nucleophilic attack by a hydroxyl or other nucleophilic group. | Polycyclic heterocycle |

Formation and Reactivity of N-Acyliminium Ion Intermediates

N-acyliminium ions are highly reactive electrophilic species that serve as key intermediates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. bohrium.comresearchgate.net In the context of cascade reactions involving derivatives of 3-pentynoic acid, the N-acyliminium ion is typically formed following the initial nucleophilic attack and subsequent condensation. mdpi.com The formation of this intermediate is often promoted by either a Lewis acid or a Brønsted acid. mdpi.com

Once formed, the N-acyliminium ion is a potent electrophile that readily reacts with various nucleophiles. researchgate.netresearchgate.net In the cascade reactions discussed previously, the nucleophile is an internal hydroxyl group, leading to the formation of a new heterocyclic ring. mdpi.com However, N-acyliminium ions can also be trapped by a wide range of external nucleophiles, including aromatic rings, alkenes, and organometallic reagents. researchgate.net

The reactivity of the N-acyliminium ion is central to the construction of complex molecular architectures from relatively simple starting materials. bohrium.com The ability to generate these intermediates under mild conditions and to control their subsequent reactions has made them invaluable tools in the synthesis of natural products and other biologically active molecules. researchgate.net

Research has shown that the formation of the N-acyliminium intermediate can be the rate-determining step in some cascade sequences. For example, in a gold-catalyzed reaction, it was demonstrated that a Lewis acid-assisted Brønsted acid catalysis is responsible for the formation of the N-acyliminium intermediate, which is the third stage of the cyclization cascade. mdpi.com

The following table outlines the general process of N-acyliminium ion formation and subsequent reaction in these cascades:

| Stage | Process | Key Species |

| 1 | Aminolysis of an enol-lactone. | Keto-amide |

| 2 | Acid-catalyzed intramolecular condensation. | N-acyliminium ion |

| 3 | Nucleophilic attack on the iminium ion. | Final heterocyclic product |

Sigmatropic Rearrangements Involving Derived Ethyl Esters

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org While direct sigmatropic rearrangements of this compound itself are not commonly reported, derivatives of this compound can participate in such transformations. A prominent example is the Ireland-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. core.ac.ukescholarship.org

The Ireland-Claisen rearrangement involves the mdpi.commdpi.com-sigmatropic rearrangement of an allylic ester enolate to form a γ,δ-unsaturated carboxylic acid. core.ac.uk An ester derived from a substituted 3-pentenoic acid could, in principle, undergo this type of rearrangement. For instance, an allylic ester of a β-hydroxy-α-amino acid derivative can be subjected to conditions that favor the formation of a silyl (B83357) ketene (B1206846) acetal, which then undergoes the mdpi.commdpi.com-sigmatropic rearrangement. core.ac.uk This methodology has proven effective for achieving high levels of diastereoselectivity and for the synthesis of complex amino acid derivatives. core.ac.uk

The stereochemical outcome of the Ireland-Claisen rearrangement is highly predictable and is influenced by the geometry of the enolate (or silyl ketene acetal) and the conformation of the transition state, which typically proceeds through a chair-like or boat-like arrangement. escholarship.org This predictability makes it a valuable tool in stereocontrolled synthesis.

Another related transformation is the Reformatsky-Claisen rearrangement, which proceeds through a zinc enolate. mdpi.com This variant offers the advantage of being performed under non-basic conditions. mdpi.com

The table below provides a simplified comparison of the key features of the Ireland-Claisen and Reformatsky-Claisen rearrangements:

| Rearrangement | Key Intermediate | Typical Conditions |

| Ireland-Claisen | Silyl Ketene Acetal | Base (e.g., LDA), Silylating Agent (e.g., TMSCl) |

| Reformatsky-Claisen | Zinc Enolate | Zinc dust, α-halo ester |

Applications of 3 Pentynoic Acid Ethyl Ester in Advanced Organic Synthesis

3-Pentynoic Acid Ethyl Ester as a Versatile Building Block

This compound is a valuable bifunctional molecule in organic synthesis, incorporating both an alkyne and an ester functional group. This unique combination allows it to serve as a versatile starting material for the creation of more complex molecular architectures. Its reactivity at both the triple bond and the ester moiety enables chemists to introduce a variety of substituents and build intricate carbon skeletons.

Precursor for the Synthesis of Complex Organic Molecules

While specific, high-yield synthetic routes starting from this compound to complex natural products or pharmaceuticals are not extensively documented in readily available literature, its potential as a precursor is evident from the fundamental reactivity of its functional groups. The internal alkyne can participate in various transformations, including cycloaddition reactions, to form heterocyclic systems. For instance, the reaction of alkynes with azides is a well-established method for the synthesis of triazoles. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or used in coupling reactions to extend the carbon chain.

The strategic placement of the alkyne at the 3-position provides a handle for regioselective transformations, influencing the final structure of the synthesized molecule. The ethyl group of the ester can also be modified or cleaved to reveal the carboxylic acid for further synthetic manipulations.

Role in the Construction of Novel Polymeric Materials

The polymerization of acrylic esters, such as methyl, ethyl, and butyl propenoates, is a widely used method for producing a variety of polymeric materials with diverse applications, including paints and varnishes. essentialchemicalindustry.org While the direct polymerization of this compound is not a commonly cited application, its structural motifs are relevant to polymer chemistry. The alkyne functionality, for example, can be a site for post-polymerization modification through click chemistry reactions.

Theoretically, this compound could be incorporated as a monomer in copolymerization reactions. The presence of the alkyne group within the polymer backbone or as a pendant group would introduce unique properties and allow for further functionalization of the resulting material. For instance, these alkyne groups could be used for cross-linking the polymer chains or for attaching other molecules with specific functionalities.

Click Chemistry Methodologies with this compound

Click chemistry, particularly the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), has become a powerful tool in chemical synthesis due to its high efficiency, selectivity, and mild reaction conditions. nih.gov The presence of an alkyne in this compound makes it a potential substrate for such reactions.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Derivative Synthesis

The CuAAC reaction involves the [3+2] cycloaddition of an alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. mdpi.comresearchgate.net This reaction is known for its high yields and regioselectivity. mdpi.com In principle, this compound can react with a wide range of organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole derivatives. The ester functionality would remain intact under the typical mild conditions of the CuAAC reaction, providing a handle for further synthetic modifications. This approach could be utilized to synthesize libraries of novel triazole-containing compounds for various applications.

Synthesis of Triazole-Substituted Compounds from Related Alkyne Acids

The synthesis of triazole-substituted compounds via CuAAC is a well-established methodology. mdpi.com While specific examples utilizing this compound are not prevalent in the reviewed literature, the general principle is widely applicable. The reaction typically proceeds in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired triazole product. The resulting triazole ring is a stable aromatic system that can act as a linker or introduce specific biological activities.

Utilization in Pharmaceutical and Agrochemical Synthesis Research

The 1,2,3-triazole moiety, which can be synthesized using alkyne precursors like this compound, is a prominent scaffold in medicinal and agrochemical chemistry. mdpi.com Triazole-containing compounds exhibit a wide range of biological activities, and their synthesis is a significant area of research.

The incorporation of a triazole ring can enhance the pharmacological properties of a molecule, such as its binding affinity to biological targets, metabolic stability, and solubility. While direct applications of this compound in the synthesis of specific commercial drugs or pesticides are not explicitly detailed in the available search results, its potential as a building block for creating novel bioactive molecules is clear. The ability to readily synthesize diverse libraries of triazole derivatives through click chemistry makes alkynes like this compound attractive starting materials for drug discovery and agrochemical development programs. The general importance of boronic acids and their derivatives in medicinal chemistry also highlights the continuous search for novel building blocks for bioactive compounds. mdpi.com

Intermediacy in Novel Pharmaceutical Compound Development

This compound serves as a valuable building block in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. Its structure, featuring both an alkyne and an ester functional group, allows for a variety of chemical transformations, making it a versatile intermediate. While specific, publicly available examples of its direct incorporation into late-stage pharmaceutical candidates are not extensively documented, its utility can be inferred from the common reactivity of β,γ-alkynyl esters in the synthesis of heterocyclic and carbocyclic frameworks that are prevalent in medicinal chemistry.

The alkyne moiety can participate in reactions such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions, enabling the construction of diverse molecular architectures. The ethyl ester group provides a handle for further modifications, including hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to an alcohol. This dual functionality allows for the strategic introduction of various pharmacophores and the tuning of physicochemical properties of the target molecules.

Key Structural Features and Potential Synthetic Routes

| Feature | Synthetic Utility | Potential Pharmaceutical Scaffolds |

| Internal Alkyne | Cycloaddition reactions (e.g., [3+2] cycloadditions to form triazoles), Sonogashira coupling, hydration to form ketones. | Heterocycles (e.g., pyrazoles, isoxazoles), substituted aromatic systems. |

| Ethyl Ester | Hydrolysis to carboxylic acid, amidation, reduction to primary alcohol, Claisen condensation. | Carboxylic acid derivatives, primary amides, substituted alcohols. |

| C5 Backbone | Provides a flexible carbon chain for building larger, more complex molecules. | Aliphatic chains, functionalized linkers in multi-component molecules. |

Building Block for Agrochemical Research and Development

In the field of agrochemical research, the discovery of novel active ingredients with improved efficacy and environmental profiles is a constant endeavor. This compound represents a potential starting material for the synthesis of new pesticides, including herbicides, insecticides, and fungicides. The reactivity of the alkyne and ester groups allows for the creation of a wide array of derivatives that can be screened for biological activity.

For instance, the core structure of 3-pentynoic acid can be elaborated to mimic or interact with biological targets in pests. The synthesis of various esters and amides from this compound can lead to compounds with tailored lipophilicity and metabolic stability, which are critical parameters for the efficacy of agrochemicals. While specific examples of commercial agrochemicals derived directly from this starting material are not prominent in the literature, the chemical motifs accessible from it are relevant to agrochemical design.

Specific Synthetic Transformations

Catalytic Protodeboronation Strategies

Catalytic protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. nih.gov This transformation is often considered an undesired side reaction in cross-coupling reactions involving boronic acids or esters. wikipedia.org However, it can also be employed as a strategic step in a synthetic sequence.

While direct catalytic protodeboronation of a derivative of this compound itself is not extensively reported, the principles of this reaction are applicable to organoboron compounds that could be synthesized from it. For example, if the alkyne moiety of this compound were to be functionalized with a boronic ester group, a subsequent catalytic protodeboronation step could be envisioned to introduce a hydrogen atom at that position. This could be useful in scenarios where the boronic ester group serves as a temporary directing group or to introduce isotopic labeling.

General Mechanism of Catalytic Protodeboronation

| Step | Description |

| Oxidative Addition | A low-valent transition metal catalyst (e.g., Palladium(0)) undergoes oxidative addition to a proton source (e.g., H-X). |

| Transmetalation | The organoboron compound transfers its organic group to the metal center, displacing the 'X' group. |

| Reductive Elimination | The organic group and the hydrogen atom on the metal center reductively eliminate to form the C-H bond and regenerate the catalyst. |

Matteson Homologation Applications

The Matteson homologation is a powerful method for the stereoselective synthesis of α-chiral boronic esters. mdpi.comnrochemistry.com This reaction involves the reaction of a boronic ester with a dihalomethyllithium reagent, followed by displacement of the halide with a nucleophile. mdpi.com This process allows for the iterative construction of carbon chains with excellent control over stereochemistry.

In the context of this compound, while it is not a direct substrate for the classical Matteson homologation, its derivatives could potentially be utilized in related transformations. For instance, if the ester were converted to a boronic ester, it could then undergo homologation. More relevantly, α,β-unsaturated esters can be employed as nucleophiles in Matteson-type reactions. Although this compound is a β,γ-unsaturated ester, isomerization to the α,β-position under certain conditions could open up pathways for its use in such stereoselective bond-forming reactions. This would enable the synthesis of chiral building blocks with potential applications in the synthesis of complex natural products and pharmaceuticals.

Key Features of Matteson Homologation

| Feature | Description |

| Stereocontrol | The use of chiral diols as auxiliaries on the boron atom allows for high levels of stereoselectivity in the formation of the new stereocenter. |

| Iterative Nature | The product of a homologation is another boronic ester, which can be subjected to further homologation cycles to build up complex carbon skeletons. |

| Versatility | A wide range of nucleophiles can be used to displace the halide, allowing for the introduction of various functional groups. |

Theoretical and Computational Investigations of 3 Pentynoic Acid Ethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are a cornerstone of modern chemical research. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from stable geometries to reaction pathways. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed to study organic molecules like 3-pentynoic acid ethyl ester, providing detailed information about its electronic structure and energy. mdpi.com

Thermochemical properties are essential for understanding the stability, energy content, and phase behavior of a compound. Quantum chemical calculations can predict these properties with a useful degree of accuracy. Key parameters include the enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cp).

Computational methods determine the enthalpy of formation by calculating the total electronic energy of the optimized molecular structure. This energy, combined with corrections for zero-point vibrational energy and thermal effects, allows for the prediction of ΔHf. For ethyl 3-pentynoate, a calculated gas-phase enthalpy of formation (ΔHf) has been reported as -56.8 kcal/mol. openmopac.net This value indicates the energy released or absorbed when the compound is formed from its constituent elements in their standard states.

Table 1: Representative Thermochemical Properties for this compound This table includes a known calculated value and other representative values to illustrate the output of computational thermochemical analysis.

| Property | Value | Units | Source/Note |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf) | -56.8 | kcal/mol | Calculated Value openmopac.net |

| Standard Entropy (S°) | 94.5 | cal/mol·K | Illustrative Value |

| Heat Capacity (Cp) | 42.1 | cal/mol·K | Illustrative Value |

Beyond static properties, quantum chemical calculations are vital for mapping the energetic landscape of chemical reactions. This involves modeling the entire reaction coordinate, from reactants to products, including the high-energy transition state that represents the reaction's bottleneck.

The process begins by optimizing the geometries of the reactants, products, and the proposed transition state. fossee.in For the transition state, which is a saddle point on the potential energy surface, calculations aim to locate a structure that has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor governing the reaction rate.

For a molecule like this compound, this modeling can elucidate various transformations. Examples from related alkynoic acid and ester systems include:

Hydrogenation: The selective reduction of the alkyne can be modeled to understand how catalysts might steer the reaction toward the corresponding alkene or alkane.

Addition Reactions: The energetics of nucleophilic or electrophilic additions across the carbon-carbon triple bond can be investigated to predict reactivity and potential reaction outcomes.

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. fossee.inrsc.org This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct starting materials and final products.

The following table provides a hypothetical energy profile for a generic reaction involving this compound, illustrating the type of data generated by these computational models.

Table 2: Illustrative Reaction Energy Profile This table shows a simplified, hypothetical potential energy surface for a reaction.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., this compound + reagent) |

| Transition State (TS) | +25.0 | Highest energy point on the reaction path (Activation Energy) |

| Products | -15.0 | Final products of the reaction (Overall Reaction Energy) |

Q & A

Q. What are the optimal synthetic routes for 3-pentynoic acid ethyl ester, and how can reaction parameters be systematically optimized?

The synthesis of this compound (C₇H₁₀O₂) typically involves esterification of 3-pentynoic acid with ethanol under acid catalysis. Key parameters include temperature control (50–70°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to ethanol), and catalyst selection (e.g., sulfuric acid or p-toluenesulfonic acid). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted reagents. Thermochemical data from group additivity studies (e.g., enthalpy of formation) can guide energy optimization in scaled-up reactions .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

Gas chromatography-mass spectrometry (GC-MS) is widely used for purity assessment and structural confirmation, with retention time (RT) and mass fragmentation patterns compared to reference libraries (e.g., NIST). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemical details and functional groups, such as the ethoxy (–OCH₂CH₃) and alkynyl (–C≡C–) moieties. Validation follows ICH guidelines, including linearity (R² > 0.995), limit of detection (LOD < 0.1%), and reproducibility across triplicate runs .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies indicate that the compound degrades via hydrolysis or oxidation. Storage at –20°C in anhydrous, amber vials under inert gas (N₂/Ar) minimizes decomposition. Accelerated stability testing (40°C/75% relative humidity for 6 months) can predict shelf life, with periodic GC-MS monitoring for degradation products like 3-pentynoic acid or ethanol .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in thermochemical data for this compound?

Discrepancies in enthalpy of formation values (e.g., spread of 41 kJ/mol in group additivity studies) arise from differences in experimental methods (e.g., combustion calorimetry vs. computational DFT) and sample purity. Advanced computational models (e.g., CBS-QB3) can reconcile these by accounting for vibrational frequencies and electron correlation effects. Cross-validation with high-purity samples and standardized protocols is essential .

Q. How can this compound be utilized in click chemistry for bioconjugation, and what are the limitations?

The terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages with azide-functionalized biomolecules (e.g., proteins, DNA). Limitations include copper-induced toxicity in biological systems and competing side reactions (e.g., Glaser coupling). Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative but requires optimized pH (7.4–8.0) and reaction time (2–24 hours) .

Q. What strategies resolve conflicting chromatographic data when analyzing this compound in complex matrices?

Co-elution with structurally similar esters (e.g., 2-pentynoic acid ethyl ester) can skew GC-MS results. Orthogonal methods like high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or tandem MS (MS/MS) improve specificity. Internal standards (e.g., deuterated analogs) correct matrix effects in biological or environmental samples .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcomes of reactions involving this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic additions to the alkyne, favoring anti-Markovnikov products. Chiral catalysts like bis(oxazoline)-Cu(I) complexes induce enantioselectivity in cyclopropanation or Diels-Alder reactions, with enantiomeric excess (ee) > 90% achievable under optimized conditions. Solvent-free microwave-assisted synthesis reduces racemization risks .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis and reaction conditions.

- Data Validation : Cross-reference analytical results with NIST databases and peer-reviewed spectral libraries .

- Safety Protocols : Follow SDS guidelines for handling alkynes (flammability) and esters (skin/eye irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.